molecular formula C24H23ClN4O4 B2966260 6-(2-{[(4-Chlorobenzyl)oxy]imino}ethyl)-1-(3,4-dimethoxyphenethyl)-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile CAS No. 303148-52-9

6-(2-{[(4-Chlorobenzyl)oxy]imino}ethyl)-1-(3,4-dimethoxyphenethyl)-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile

Cat. No.: B2966260
CAS No.: 303148-52-9
M. Wt: 466.92
InChI Key: QHMXCPWNBANUPG-IPBVOBEMSA-N
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Description

1.1. Structural Overview of 6-(2-{[(4-Chlorobenzyl)oxy]imino}ethyl)-1-(3,4-dimethoxyphenethyl)-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile The compound this compound features a pyrimidinecarbonitrile core substituted with a 4-chlorobenzyloxy imino ethyl group at position 6 and a 3,4-dimethoxyphenethyl moiety at position 1.

For example, 6-aryl-4-oxo-1,4-dihydropyrimidine derivatives are prepared using alkylation reagents like iodopropane or benzoyl chlorides in DMF, followed by purification via precipitation or column chromatography . Hydrazinyl derivatives, such as benzylidenehydrazinyl pyrimidines, are synthesized by reacting hydrazine intermediates with aromatic aldehydes in glacial acetic acid .

Properties

IUPAC Name

6-[(2E)-2-[(4-chlorophenyl)methoxyimino]ethyl]-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxopyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4O4/c1-31-22-8-5-17(13-23(22)32-2)10-12-29-16-27-24(30)20(14-26)21(29)9-11-28-33-15-18-3-6-19(25)7-4-18/h3-8,11,13,16H,9-10,12,15H2,1-2H3/b28-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMXCPWNBANUPG-IPBVOBEMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C=NC(=O)C(=C2CC=NOCC3=CC=C(C=C3)Cl)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCN2C=NC(=O)C(=C2C/C=N/OCC3=CC=C(C=C3)Cl)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Substituent Analysis The structural uniqueness of the target compound lies in its dual aromatic substitution: a 4-chlorobenzyloxy imino ethyl group and a 3,4-dimethoxyphenethyl chain. Comparable compounds include:

  • 4b () : 2-(4-Chlorobenzylidenehydrazinyl)-4-isobutyl-1-methyl-6-oxopyrimidine-5-carbonitrile. Shares the 4-chlorobenzyl group but lacks the dimethoxyphenethyl moiety .
  • 5k () : 2-(4-Trifluoromethylbenzylthio)-6-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrimidine-5-carbonitrile. Features a methoxyphenyl group but replaces the chlorobenzyl with a trifluoromethylbenzylthio chain .
  • 1349086-32-3 (): 2-[(4-Chlorophenyl)amino]-4-(3-fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile. Combines chlorophenylamino and fluoromethoxyphenyl groups, highlighting the impact of halogen and methoxy positioning .

Physicochemical Properties

Compound Melting Point (°C) IR Peaks (cm⁻¹) Key NMR Signals (δ ppm) Reference
Target Compound Not reported ~2220 (CN), ~1660 (CO) (inferred) Not available
4b () Not reported 2224 (CN), 1661 (CO) 1.1 (d, CH3), 7.4–8.4 (Ar-H)
5k () 273–275 2218 (CN), 1658 (CO) Not provided
1349086-32-3 () Not reported Not available Not available

2.4. Biological Activity
While specific data for the target compound is absent, structurally related pyrimidinecarbonitriles exhibit antibacterial properties. For instance, 6-aryl-4-oxo-1,4-dihydropyrimidines show moderate activity against Gram-positive bacteria, with efficacy influenced by substituent lipophilicity and electronic effects . The trifluoromethyl group in 5k may enhance membrane penetration, whereas the dimethoxyphenethyl group in the target compound could improve binding to hydrophobic enzyme pockets .

Structural Similarity Assessment

  • Tanimoto Coefficients : Binary fingerprint comparisons (e.g., using functional groups or aromatic rings) would reveal moderate similarity between the target compound and analogs like 4b or 5k .
  • Graph-Based Methods : Subgraph matching would highlight shared pyrimidinecarbonitrile cores but distinguish substituent topology, particularly the dimethoxyphenethyl chain’s conformational flexibility .

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